molecular formula C22H18FNO B14881998 (E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one

(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one

Cat. No.: B14881998
M. Wt: 331.4 g/mol
InChI Key: LOZYPWWHPSTMCQ-AWNIVKPZSA-N
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Description

(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group, a fluorophenyl group, and a butenone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Butenone Moiety: The butenone moiety can be introduced through aldol condensation or Wittig reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new medications targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The cyclopropyl and fluorophenyl groups may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Fluoroquinoline: A quinoline derivative with a fluorine atom at the 4-position.

    Cyclopropylquinoline: A quinoline derivative with a cyclopropyl group.

Uniqueness

(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one is unique due to the combination of the cyclopropyl, fluorophenyl, and butenone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18FNO

Molecular Weight

331.4 g/mol

IUPAC Name

(E)-4-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]but-3-en-2-one

InChI

InChI=1S/C22H18FNO/c1-14(25)6-13-19-21(15-9-11-17(23)12-10-15)18-4-2-3-5-20(18)24-22(19)16-7-8-16/h2-6,9-13,16H,7-8H2,1H3/b13-6+

InChI Key

LOZYPWWHPSTMCQ-AWNIVKPZSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F

Canonical SMILES

CC(=O)C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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